Octyl Methanethiosulfonate

Vue d'ensemble

Description

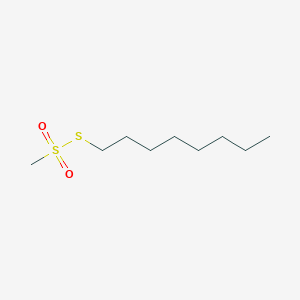

1-Methylsulfonylsulfanyloctane is an organosulfur compound with the molecular formula C9H20O2S2.

Méthodes De Préparation

The synthesis of 1-Methylsulfonylsulfanyloctane typically involves the reaction of octyl methanethiolate with a sulfonating agent. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the process is carried out under controlled temperatures to ensure the desired product is obtained .

Industrial production methods for this compound may involve large-scale sulfonation processes, where the reactants are continuously fed into a reactor, and the product is purified through distillation or crystallization techniques .

Analyse Des Réactions Chimiques

1-Methylsulfonylsulfanyloctane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction reactions can convert the sulfonyl group to a thiol group using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions produce mixed disulfides .

Applications De Recherche Scientifique

Biochemical Research

Sulfhydryl-Active Reagent

OMTS is primarily used as a sulfhydryl-reactive reagent in various biochemical assays. It selectively modifies cysteine residues in proteins, allowing researchers to study protein structure and function. By attaching to the thiol groups of cysteine, OMTS can alter protein activity, facilitating investigations into enzyme kinetics and protein interactions.

Example Studies

- Receptor Channel Structure Probing : OMTS has been utilized to probe the structure of acetylcholine (ACh) receptor channels. By modifying specific cysteine residues, researchers can infer information about channel conformation and dynamics, enhancing the understanding of neurotransmission mechanisms .

- Protein Folding Studies : The compound aids in studying protein folding by providing insights into the stability and reactivity of folded versus unfolded states, which is crucial for understanding diseases related to protein misfolding.

Drug Delivery Systems

Nanocarrier Development

OMTS has been explored for use in drug delivery systems, particularly in creating nanocarriers that enhance the bioavailability of therapeutic agents. Its ability to modify surfaces at the molecular level allows for the functionalization of nanoparticles, improving their interaction with biological tissues.

Case Study: Liposomal Formulations

Research has shown that incorporating OMTS into liposomal formulations can enhance the stability and release profiles of encapsulated drugs. For instance, studies indicate that OMTS-modified liposomes exhibit improved retention in target tissues, potentially leading to more effective treatments with reduced side effects .

Therapeutic Applications

Antimicrobial Properties

OMTS has demonstrated antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents. Its mechanism involves disrupting bacterial cell membranes through thiol modification.

Potential in Cancer Therapy

Emerging research suggests that OMTS may have applications in cancer therapy by targeting specific cancer cell pathways through selective modification of thiol-containing proteins involved in cell proliferation and survival . This targeted approach could enhance the efficacy of existing chemotherapeutic agents.

Safety and Toxicity Studies

Understanding the safety profile of OMTS is crucial for its application in therapeutic settings. Preliminary studies indicate that while OMTS is effective against microbial pathogens, its cytotoxicity must be evaluated thoroughly before clinical applications can be considered. Research continues to assess its effects on human cell lines to establish safe dosage ranges .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 1-Methylsulfonylsulfanyloctane involves its reactivity with thiol groups in biological molecules. The sulfonyl group can form covalent bonds with thiol groups, leading to the formation of mixed disulfides. This reactivity is utilized in probing the structures of proteins and other biological macromolecules .

Comparaison Avec Des Composés Similaires

1-Methylsulfonylsulfanyloctane can be compared with other similar compounds such as:

Methylsulfonylmethane (MSM): MSM is a well-known dietary supplement with anti-inflammatory properties.

Octyl Methanethiosulfonate: This compound is similar in structure and is used to probe the structures of receptor channels.

The uniqueness of 1-Methylsulfonylsulfanyloctane lies in its specific reactivity and applications in both chemical synthesis and biological research, making it a versatile compound in various scientific domains.

Activité Biologique

Octyl methanethiosulfonate (OMTS) is a sulfhydryl-reactive compound widely used in biochemical research, particularly for modifying cysteine residues in proteins. Its biological activity is primarily characterized by its ability to form covalent bonds with thiol groups, leading to various physiological effects. This article explores the biological activity of OMTS, focusing on its mechanisms of action, applications in research, and implications for cellular functions.

OMTS acts as a sulfhydryl-specific reagent that modifies cysteine residues in proteins. This modification can lead to changes in protein function, stability, and interactions. The primary mechanism involves the formation of a covalent bond between the thiol group of cysteine and the methanethiosulfonate moiety of OMTS. This reaction can impact various cellular processes, including signal transduction and enzyme activity.

Research Findings

Recent studies have highlighted the biological effects of OMTS on different cellular systems:

-

GABA(A) Receptor Modulation :

- A study involving the GABA(A) receptor showed that exposure to OMTS resulted in irreversible potentiation of GABA-induced currents in mutant receptors containing substituted cysteine. This suggests that OMTS can occupy critical binding sites on receptors, thereby altering their pharmacological properties .

- The study demonstrated that the application of OMTS blocked the effects of alcohols and anesthetics on the receptor, indicating its potential use in elucidating binding sites for these compounds .

-

Impact on Cellular Functions :

- OMTS has been shown to affect mitochondrial function and cellular metabolism. For instance, research indicated that treatment with this compound could impair mitochondrial dynamics and bioenergetics in endothelial cells, leading to reduced ATP production and increased oxidative stress .

- The modification of thiol groups by OMTS was linked to altered redox status within cells, which could have implications for cell survival and apoptosis pathways.

Data Tables

The following table summarizes key findings from various studies on the biological activity of OMTS:

Case Studies

A notable case study involved the exploration of OMTS's effects on neuronal cells. Researchers applied OMTS to cultured neurons to assess its impact on synaptic transmission and neuronal viability. The results indicated that OMTS treatment led to significant alterations in synaptic strength and increased susceptibility to oxidative stress-induced cell death.

Propriétés

IUPAC Name |

1-methylsulfonylsulfanyloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2S2/c1-3-4-5-6-7-8-9-12-13(2,10)11/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYNUTSGVHXNKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70298634 | |

| Record name | s-octyl methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7559-45-7 | |

| Record name | NSC124763 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124763 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | s-octyl methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.